molecular formula C11H11N3O B11813847 (3-(2-Aminopyrimidin-5-yl)phenyl)methanol

(3-(2-Aminopyrimidin-5-yl)phenyl)methanol

Cat. No.: B11813847
M. Wt: 201.22 g/mol
InChI Key: KZVJQWYXAGVTFH-UHFFFAOYSA-N
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Description

(3-(2-Aminopyrimidin-5-yl)phenyl)methanol: is an organic compound that features a phenyl ring substituted with a methanol group and a pyrimidine ring substituted with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (3-(2-Aminopyrimidin-5-yl)phenyl)methanol typically begins with commercially available starting materials such as 2-aminopyrimidine and benzaldehyde derivatives.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and solvents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-(2-Aminopyrimidin-5-yl)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: (3-(2-Aminopyrimidin-5-yl)phenyl)methanol can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology:

    Enzyme Inhibition: The compound can be used to study enzyme inhibition mechanisms, particularly those involving pyrimidine-based inhibitors.

Medicine:

    Drug Development: this compound is a potential lead compound for the development of new pharmaceuticals, particularly those targeting pyrimidine-related pathways.

Industry:

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Interaction: (3-(2-Aminopyrimidin-5-yl)phenyl)methanol may interact with enzymes that have pyrimidine-binding sites, leading to inhibition or modulation of enzyme activity.

    Signal Transduction: The compound may affect signal transduction pathways involving pyrimidine derivatives, potentially leading to changes in cellular processes.

Comparison with Similar Compounds

    (3-(2-Aminopyrimidin-5-yl)phenyl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (3-(2-Aminopyrimidin-5-yl)phenyl)propane: Similar structure but with a propane group instead of methanol.

Uniqueness:

    Functional Group: The presence of the methanol group in (3-(2-Aminopyrimidin-5-yl)phenyl)methanol provides unique reactivity compared to its ethanol and propane analogs.

    Biological Activity: The specific substitution pattern and functional groups may result in distinct biological activities and interactions with molecular targets.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

[3-(2-aminopyrimidin-5-yl)phenyl]methanol

InChI

InChI=1S/C11H11N3O/c12-11-13-5-10(6-14-11)9-3-1-2-8(4-9)7-15/h1-6,15H,7H2,(H2,12,13,14)

InChI Key

KZVJQWYXAGVTFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=C(N=C2)N)CO

Origin of Product

United States

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